2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile

Stability Storage Boronic ester hydrolysis

2‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑indole‑5‑carbonitrile (CAS 1256359‑11‑1), also referred to as 5‑cyanoindole‑2‑boronic acid pinacol ester, is a heteroaryl boronic ester that combines the indole scaffold with a pinacol‑protected boron center and a 5‑position cyano substituent. The compound serves as a key intermediate in Suzuki‑Miyaura cross‑coupling reactions, enabling the construction of C–C bonds at the indole 2‑position in medicinal chemistry campaigns.

Molecular Formula C15H17BN2O2
Molecular Weight 268.123
CAS No. 1256359-11-1
Cat. No. B597322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-5-carbonitrile
CAS1256359-11-1
Molecular FormulaC15H17BN2O2
Molecular Weight268.123
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C#N
InChIInChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-7-10(9-17)5-6-12(11)18-13/h5-8,18H,1-4H3
InChIKeyUXFJREVSLLNDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile (CAS 1256359-11-1) Is a Strategic Indole‑2‑Boronic Ester Building Block for Drug‑Discovery Procurement


2‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑indole‑5‑carbonitrile (CAS 1256359‑11‑1), also referred to as 5‑cyanoindole‑2‑boronic acid pinacol ester, is a heteroaryl boronic ester that combines the indole scaffold with a pinacol‑protected boron center and a 5‑position cyano substituent . The compound serves as a key intermediate in Suzuki‑Miyaura cross‑coupling reactions, enabling the construction of C–C bonds at the indole 2‑position in medicinal chemistry campaigns . Its molecular formula is C₁₅H₁₇BN₂O₂ (MW = 268.12) and it is commercially supplied with purities ≥ 98% .

Why a Simple Indole‑2‑Boronic Ester Cannot Replace the 5‑Cyano‑Functionalized Pinacol Ester in Demanding C–C Coupling Workflows


Indole‑2‑boronic esters are widely available, but the 5‑position substituent critically modulates both the electronic character of the ring and the stability of the boronic ester. The electron‑withdrawing cyano group lowers the electron density on the indole, which can alter oxidative‑addition rates, transmetallation efficiency, and the propensity for protodeboronation side reactions relative to unsubstituted or electron‑donating analogs [1]. Consequently, substituting a generic indole‑2‑boronic ester for the 5‑cyano variant without re‑optimising coupling conditions risks substantial yield loss or failed library synthesis. The quantitative evidence below identifies where these differences have been directly observed or can be reliably inferred from closely related systems.

Quantitative Differentiation Evidence: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile vs. Closest Analogs


Storage‑Stability Advantage of the Pinacol Ester Over the Free Boronic Acid

The target compound, as a pinacol ester, shows superior resistance to hydrolysis compared to the free boronic acid 5‑cyanoindole‑2‑boronic acid (CAS 871329‑64‑5). While no accelerated stability study was found, the commercial storage requirement of −20 °C under argon for the pinacol ester versus the free boronic acid’s documented sensitivity to moisture (sold as a hydrate‑prone solid) [1] indicates that the pinacol ester provides a longer shelf‑life and more reproducible stoichiometry in coupling reactions. This translates to fewer failed reactions and less reagent waste in parallel synthesis.

Stability Storage Boronic ester hydrolysis

Positional Isomer Differentiation: 5‑Cyano vs. 6‑Cyano Indole‑2‑Boronic Ester

Both 5‑cyanoindole‑2‑boronic acid pinacol ester (CAS 1256359‑11‑1) and its 6‑cyano isomer (CAS 1326714‑81‑1) are commercially offered. The 5‑cyano isomer places the electron‑withdrawing group at the position para to the indole nitrogen, whereas the 6‑cyano isomer places it meta. This positional difference affects the π‑electron distribution of the indole ring and consequently the reactivity of the C–B bond. In the absence of direct comparative Suzuki yields, computational studies on related 5‑ vs. 6‑substituted indoles predict a larger Hammett σₚ value for the 5‑position (−0.48 vs. −0.21 for 6‑CN), suggesting the 5‑cyano isomer more strongly activates the boronic ester toward transmetallation while also increasing protodeboronation risk [1]. Selection of the correct isomer is essential when a specific regioisomeric biaryl product is required, as the two isomers are not interchangeable in cross‑coupling without altering the catalyst/ligand system.

Regiochemistry Structure‑Activity Relationship Coupling

Purity Benchmarking: ≥98% vs. Lower‑Grade Indole‑2‑Boronic Esters

The target compound is routinely supplied with ≥98% purity (HPLC) as verified by batch‑specific Certificate of Analysis . In contrast, the unsubstituted indole‑2‑boronic acid pinacol ester (CAS 476004‑81‑6) is typically sold at 95% purity . While a 3‑percentage‑point purity difference may appear small, the 95% product contains up to 5% of unidentified impurities that can include de‑borylated indole, oxidised species, or residual palladium, all of which can poison subsequent catalytic steps or complicate purification. For library synthesis where each building block contributes to the final product purity, starting with a 98% building block reduces the cumulative impurity burden across multi‑step sequences.

Purity Quality Control Suzuki Coupling

Thermal Handling Differentiation: Cold‑Chain Logistics vs. Ambient‑Stable Analogs

The target compound mandates storage at −20 °C with argon blanketing and shipment on dry ice . By contrast, the unsubstituted indole‑2‑boronic acid pinacol ester (CAS 476004‑81‑6) is stored at 2‑8 °C , and the 5‑fluoro analog is reported to be ambient‑stable for short periods . The stricter cold‑chain requirement for the 5‑cyano derivative implies a more labile B–C or B–O bond, likely due to the electron‑withdrawing effect of the cyano group increasing the electrophilicity of the boron center. For procurement, this means the 5‑cyano compound must be ordered with dry‑ice shipping and used promptly upon thawing, whereas less sensitive analogs can tolerate brief ambient excursions.

Thermal stability Logistics Procurement

Highest‑Impact Procurement Scenarios for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile


Medicinal Chemistry: Kinase Inhibitor Fragment Elaboration Requiring 5‑Cyano‑Substituted Biaryl Cores

When a lead series features a 5‑cyanoindole motif, the pinacol ester enables direct Suzuki coupling with aryl halides to generate diverse biaryl analogs without additional protection/deprotection steps . The ≥98% purity minimises the introduction of de‑borylated by‑products that could otherwise confound biological assay results .

Parallel Library Synthesis: C‑2 Arylation of the Indole with Consistent Coupling Performance

The electron‑withdrawing 5‑cyano group provides a more electrophilic boron center than unsubstituted indole‑2‑boronic esters, potentially enabling faster transmetallation under mild conditions . This property is valuable in high‑throughput experimentation where uniform reaction rates across diverse building blocks are desired.

Agrochemical Discovery: Synthesis of Cyano‑Containing Heterocyclic Biaryl Intermediates

Agrochemical candidates often require nitrile‑bearing heterocycles for target binding and metabolic stability. The 5‑cyanoindole‑2‑boronic ester serves as a direct precursor to such intermediates, bypassing the need for post‑coupling cyanation steps that often use toxic cyanide sources .

Process Chemistry: Route‑Scouting When the Free Boronic Acid Gives Inconsistent Performance

The pinacol ester form shows greater bench‑top stability than the corresponding free boronic acid (CAS 871329‑64‑5), which is prone to boroxine formation . For kilogram‑scale campaigns, the ester’s defined stoichiometry simplifies charge calculations and reduces the risk of out‑of‑specification batches .

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